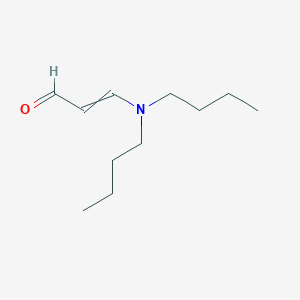
3-(Dibutylamino)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibutylamino)prop-2-enal is an organic compound characterized by the presence of an aldehyde group and a dibutylamino group attached to a prop-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dibutylamino)prop-2-enal can be synthesized through several methods. One common approach involves the reaction of dibutylamine with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Dibutylamino)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Dibutylamino)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Dibutylamino)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The dibutylamino group can enhance the compound’s solubility and facilitate its interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enal: Known for its aromatic properties and used in flavor and fragrance industries.
3-Dimethylaminoprop-2-enal: Similar structure but with a dimethylamino group, used in organic synthesis.
Uniqueness
3-(Dibutylamino)prop-2-enal is unique due to the presence of the dibutylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
63270-91-7 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(dibutylamino)prop-2-enal |
InChI |
InChI=1S/C11H21NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h7,10-11H,3-6,8-9H2,1-2H3 |
InChI Key |
IDHUWHYABNVTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















